Octrizole

Description

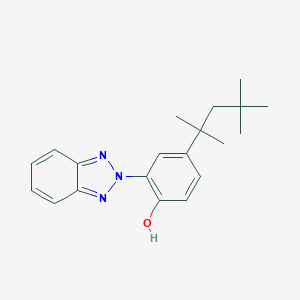

Structure

3D Structure

Properties

IUPAC Name |

2-(benzotriazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c1-19(2,3)13-20(4,5)14-10-11-18(24)17(12-14)23-21-15-8-6-7-9-16(15)22-23/h6-12,24H,13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYAZLDLPUNDVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027522 | |

| Record name | Octrizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3147-75-9 | |

| Record name | 2-(2-Hydroxy-5-tert-octylphenyl)benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3147-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octrizole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octrizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTRIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R775Y233N3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Modification in Octrizole Research

Synthetic Methodologies for Octrizole

The production of this compound and related benzotriazole (B28993) UV stabilizers involves specific chemical transformations designed to achieve high purity and yield.

The synthesis of this compound (UV-329) typically involves a two-step process. An established pathway includes a diazotization reaction, which yields an azo intermediate. This intermediate is then subjected to a hydrogenation reduction to produce the final this compound compound. nih.gov This method is designed to achieve high conversion efficiency. nih.gov

For the broader class of benzotriazole-substituted phenols, such as 2,2'-methylene-bis-[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)-phenol], a related UV absorber, preparation can involve a Mannich reaction. This reaction entails reacting a 4-hydrocarbyl-6-benzotriazolyl phenol (B47542) with a primary or secondary amine and formaldehyde (B43269) to form a Mannich base. This base then reacts with itself or another 4-hydrocarbyl-6-benzotriazolyl phenol, often in the presence of an alkaline catalyst. fishersci.at While this describes a related compound, it illustrates a common synthetic strategy for constructing these complex molecular architectures.

Chemical reaction design and optimization are critical to improving the efficiency, yield, and purity of this compound synthesis. Optimization procedures often involve systematically adjusting reaction parameters to achieve desired outcomes. nih.gov Techniques such as Design of Experiments (DoE) are employed to build statistical models that correlate experimental inputs (e.g., temperature, reaction time, catalyst loading, solvent) with reaction outputs (e.g., yield, purity). nih.gov

For structurally similar benzotriazole derivatives like Bumetrizole (B141658) (UV-326), optimization efforts have focused on aspects such as catalyst efficiency, reducing catalyst loading, and minimizing byproduct formation through the use of additives like sodium phosphite. fishersci.com The use of catalytic hydrogen transfer methods, which replace hazardous hydrogen gas with liquid-phase hydrogen donors, also contributes to enhanced safety and scalability in related syntheses. fishersci.com These principles of optimization, including controlled stirring and temperature, are directly applicable to the synthesis of this compound to ensure high conversion efficiency and product quality. nih.gov

Scalability is a crucial aspect of this compound production, given its widespread use as an industrial UV stabilizer. The goal is to transition synthetic methods from laboratory-scale batches to large-scale industrial production while maintaining high yields and purity. For compounds structurally related to this compound, such as 2,2'-methylene-bis-[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)-phenol], synthetic processes have demonstrated high purity yields, often exceeding 90% and reaching as high as 96%. fishersci.at The ability to recover the product by simple precipitation from the reaction mixture further aids in scalable production. fishersci.at

The significant global production volume of phenolic benzotriazoles, with approximately 50% utilized in surface coatings, underscores the established industrial-scale synthesis capabilities for this class of compounds. ontosight.ai The focus on achieving high conversion efficiency in the diazotization and hydrogenation pathway for this compound directly contributes to favorable yield considerations for both laboratory and industrial applications. nih.gov

Structural Modifications and Analog Development

Research into this compound and its broader class of benzotriazole UV stabilizers often involves structural modifications to fine-tune their properties for specific applications or to explore new functionalities.

The core structure of phenolic benzotriazoles, characterized by a benzotriazole moiety attached to the ortho-position of a substituted phenol ring, is fundamental to their UV-absorbing capabilities. ontosight.ai Investigations into substituent effects aim to understand how changes to this core influence photochemical properties, stability, and compatibility with various matrices. For instance, the class of phenolic benzotriazoles includes unsubstituted, monosubstituted, disubstituted, and trisubstituted compounds, each with variations in their side chains and positions of substitution on the phenol and benzotriazole rings. nih.gov These modifications can impact properties such as lipophilicity, which in turn affects their distribution and persistence. nih.gov

Beyond UV stabilization, structural modifications on the benzotriazole core have been explored for other applications. For example, the introduction of a methylene (B1212753) spacer between the benzotriazole and a para-substituted benzene (B151609) ring, or variations in the position of substituents on the aromatic ring, have been investigated to alter molecular flexibility and evaluate effects on biological activities, such as antiviral properties. guidechem.com While these studies may not directly involve this compound, they highlight the general principles of how subtle structural changes can lead to enhanced or altered properties within the benzotriazole scaffold.

This compound itself is a widely used UV stabilizer, and its derivatives are often developed to meet specific performance requirements in different materials. For instance, various benzotriazole UV stabilizers, including this compound (UV-329), UV-320, UV-326 (Bumetrizole), UV-327, UV-328, and UV-350, are synthesized with different substituents to optimize their performance in diverse polymers such as polyolefins, polyurethanes, PVC, and acrylics. nih.govnih.govontosight.aiumweltprobenbank.dechem960.combenchchem.com These derivatives are tailored to provide effective protection against UV-induced degradation and discoloration in specific end-use applications, such as automotive coatings, plastics, and even cosmetics. nih.govontosight.aichemimpex.comresearchgate.net

Research into benzotriazole derivatives extends beyond UV stabilization. For example, new benzotriazole-based derivatives have been designed and synthesized for their antiviral activities against various human enteroviruses, demonstrating the versatility of the benzotriazole scaffold in medicinal chemistry research. guidechem.com Other studies have explored benzotriazole derivatives for antifungal activity and as additives in lubricants, showcasing the broad range of research applications for compounds incorporating this chemical motif. atamanchemicals.comwikipedia.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound (2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol) | 62485 |

| Benzotriazole | 7220 |

| Bumetrizole (UV-326) | 62531 |

| UV-328 (2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol) | 33263 |

| UV-327 (2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol) | 77470 |

| UV-320 (2-Benzotriazol-2-yl-4,6-di-tert-butylphenol) | 77455 |

| UV-350 (2-(2H-benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol) | 118327 |

Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C20H25N3O | chemicalbook.comwikipedia.org |

| Molecular Weight | 323.43 g/mol | chemicalbook.comcymitquimica.com |

| Appearance | Slightly yellowish powder / White powder | chemicalbook.comhaihangchem.com |

| Melting Point | 106-108 °C | chemicalbook.comnih.gov |

| Boiling Point | 471.8 °C at 760 mmHg (Predicted) | chemicalbook.comnih.gov |

| Density | 1.1 g/cm³ (Predicted) | chemicalbook.comnih.gov |

| Water Solubility | 2 µg/L at 20 °C | nih.gov |

| Solubility | Soluble in benzene, styrene, dichloromethane, cyclohexane; slightly soluble in alcohols; insoluble in water | chemicalbook.comnih.gov |

Chiral Synthesis and Resolution in Benzotriazole Chemistry

Benzotriazole chemistry, the broader class to which this compound belongs, encompasses a diverse range of synthetic strategies, including those involving chiral compounds. While this compound itself is achiral, the principles of chiral synthesis and resolution are highly relevant within the wider context of benzotriazole derivatives, enabling the creation of enantiomerically pure compounds with specific biological or material properties.

Chiral Synthesis in Benzotriazole Derivatives

Benzotriazole derivatives have been successfully employed in the synthesis of chiral molecules. For instance, (S)-Naproxen-benzotriazole has been synthesized and utilized as a chiral derivatizing reagent nih.gov. This reagent facilitates the microwave-assisted synthesis of diastereomers of various amino acids, including penicillamine, cysteine, and homocysteine nih.gov. The formation of these diastereomers is crucial as they can then be separated using techniques like reversed-phase high-performance liquid chromatography (HPLC), demonstrating the utility of benzotriazole scaffolds in creating chiral intermediates for analytical and synthetic purposes nih.gov.

Further research has explored novel and practical methods for the synthesis of chiral β- and γ-amino acid derivatives through the use of N-protected (aminoacyl)benzotriazoles acs.org. These syntheses often involve C-acylation reactions where the chirality is preserved, as confirmed by configurational analysis acs.org. For example, the preparation of N-Tfa- and Fmoc-α-amino ketones has been achieved by C-acylation of pyrroles and indoles with chiral N-protected (α-aminoacyl)benzotriazoles in the presence of aluminum chloride (AlCl3) acs.org.

An example of a synthesized chiral benzotriazole derivative is Methyl (3S)-4-(Benzotriazol-1-yl)-4-oxo-3-(2,2,2-trifluoroacetamido)butanoate, which has been obtained as colorless needles with a melting point of 68–70 °C acs.org. Another derivative, Methyl (4S)-5-(Benzotriazol-1-yl)-5-oxo-4-(2,2,2-trifluoroacetamido)pentanoate, was synthesized with a melting point of 50–52 °C and a specific rotation [α]23D = −49.04° (c 6.67, chloroform) acs.org.

| Chiral Benzotriazole Derivative | Key Application | Relevant Data |

|---|---|---|

| (S)-Naproxen-benzotriazole nih.gov | Chiral derivatizing reagent for amino acid diastereomers nih.gov | Used in microwave-assisted synthesis; diastereomers separated by reversed-phase HPLC nih.gov |

| N-protected (aminoacyl)benzotriazoles acs.org | Synthesis of chiral β- and γ-amino acid derivatives acs.org | Preservation of chirality during C-acylation reactions acs.org |

| Methyl (3S)-4-(Benzotriazol-1-yl)-4-oxo-3-(2,2,2-trifluoroacetamido)butanoate acs.org | Intermediate in chiral amino acid synthesis acs.org | Melting point: 68–70 °C acs.org |

| Methyl (4S)-5-(Benzotriazol-1-yl)-5-oxo-4-(2,2,2-trifluoroacetamido)pentanoate acs.org | Intermediate in chiral amino acid synthesis acs.org | Melting point: 50–52 °C; [α]23D = −49.04° (c 6.67, chloroform) acs.org |

Resolution Techniques in Benzotriazole Chemistry

While this compound itself does not possess chirality requiring resolution, the broader field of benzotriazole chemistry benefits from resolution techniques when synthesizing and purifying chiral benzotriazole derivatives or compounds prepared using benzotriazole-based chiral auxiliaries. Resolution typically involves the separation of enantiomers from a racemic mixture. In the context of benzotriazole chemistry, this is often achieved indirectly by forming diastereomeric derivatives, which possess different physical properties and can therefore be separated by standard chromatographic methods nih.gov. For example, the diastereomers formed using (S)-Naproxen-benzotriazole as a chiral derivatizing reagent were effectively separated by reversed-phase high-performance liquid chromatography (HPLC) using a gradient elution nih.gov. This highlights the importance of creating separable diastereomeric intermediates to achieve the resolution of chiral compounds in benzotriazole-related synthetic pathways.

Advanced Spectroscopic and Analytical Characterization of Octrizole

Chromatographic Techniques for Octrizole Analysis

Chromatographic techniques are fundamental for isolating this compound from complex sample matrices, enabling its precise analysis.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Environmental and Biological Matrices

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a widely adopted technique for the analysis of this compound in both environmental and biological matrices, offering high sensitivity and specificity nih.govmdpi.comuni-hamburg.deresearchgate.net. This method is particularly effective for analyzing phenolic benzotriazoles, including this compound, in samples such as rat plasma, coastal marine water, wastewater, sediments, and fish nih.govnih.govmdpi.comuni-hamburg.de.

For the quantitation of this compound and other phenolic benzotriazoles in rat plasma, LC-MS/MS methods have been developed using a Shimadzu Prominence LC coupled to AB Sciex API 5000 or API 5500 MS in positive chemical ionization mode nih.gov. Phenomenex Kinetex Phenyl-Hexyl columns are typically used for chromatographic separation with a flow rate of 300 µL/min nih.gov. In environmental applications, such as the analysis of this compound in river water, sediments, and fish, LC-MS/MS methods have been reported, often employing C18 columns with mobile phases consisting of water and methanol (B129727) or acetonitrile, sometimes with the addition of 0.1% formic acid mdpi.com. Online solid-phase extraction coupled with LC-MS/MS (SPE-LC-MS/MS) has also been utilized for the determination of UV filters in seawater and wastewater mdpi.com.

The performance characteristics of HPLC-MS/MS methods for this compound analysis demonstrate good linearity, accuracy, and precision. For instance, in rat plasma, methods exhibited linearity with r² ≥ 0.99, accuracy (relative error, RE) ranging from -18.2% to +17.8%, and precision (relative standard deviation, RSD) from 0.0% to 20.1% nih.govnih.gov. In sediment samples, this compound (UV-329) has been detected as a predominant compound, reaching concentrations of 6.09 ng/g dry weight (dw) uni-hamburg.denih.govuni-hamburg.deresearchgate.net.

Gas Chromatography Coupled with High-Resolution Mass Spectrometry (GC-HRMS) for Complex Samples

Gas Chromatography Coupled with High-Resolution Mass Spectrometry (GC-HRMS) is another powerful analytical technique, particularly useful for the non-targeted analysis and identification of this compound in complex samples such as silicone wristbands, indoor dust, and sediments biorxiv.orgca.govwiley.comscispace.com. GC-HRMS allows for the detection of suspected and unknown compounds in a single run, and its high-resolution capabilities enable retrospective interrogation of data without the need for re-running samples as chemical databases improve biorxiv.orgwiley.com.

This compound (UV-329) has been confirmed in worn silicone wristbands using GC-HRMS, highlighting its utility in human exposure assessment studies wiley.com. For the analysis of UV filters in sediment, sludge, and biota samples, methods involving acetonitrile-hexane mixtures for extraction followed by GC-MS analysis have been employed miljodirektoratet.no. GC-HRMS, specifically with Orbitrap technology, has been used for the simultaneous determination of benzotriazole (B28993) UV absorbers in textiles, achieving good chromatographic separation and high mass accuracy scirp.org. The high mass resolution in GC/ECNI-HRMS helps to minimize self-interferences from other compounds norden.org.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for Sample Preparation

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are crucial sample preparation techniques used to isolate and concentrate this compound from various matrices, simultaneously removing interfering compounds nih.govthermofisher.comscharlab.com. These methods are vital for achieving the sensitivity required for trace analysis.

Solid-Phase Extraction (SPE): SPE is widely used for sample cleanup and analyte enrichment, improving analytical performance by reducing matrix interferences and enhancing detection sensitivity thermofisher.comscharlab.comlcms.cz. For this compound, SPE has been applied to prepare samples from coastal marine and wastewater, as well as for the analysis of free analytes in plasma nih.govmdpi.com. The process typically involves four stages: conditioning the sorbent, loading the sample, washing interferences, and eluting the analytes of interest scharlab.comyoutube.com. Various sorbents, such as Oasis HLB, are employed, which are water-wettable polymeric sorbents designed for versatile and selective extraction lcms.cz. SPE can significantly reduce solvent consumption compared to LLE thermofisher.comscharlab.com.

Liquid-Liquid Extraction (LLE): LLE is another common extraction technique for this compound, particularly for biological matrices like plasma and urine nih.govresearchgate.net. For instance, LLE has been used to prepare samples for the determination of free and total (free and conjugated parent) levels of this compound in rat plasma nih.gov. Dispersive liquid-liquid microextraction (DLLME) is a variant that has been optimized for the determination of benzotriazole UV stabilizers in human blood, involving parameters such as the type and volume of disperser and extraction solvents, pH, and salt addition researchgate.net. For complex samples like indoor dust, solid-liquid extraction methods adapted from established protocols involve sequential extraction with mixtures like hexane:acetone and subsequent centrifugation and filtration scispace.com.

Quantitation Methods for this compound in Research Samples

Accurate quantitation of this compound in research samples relies on rigorously defined parameters and stringent quality control.

Method Detection Limits (MDLs) and Method Quantification Limits (MQLs) in Analytical Research

Method Detection Limits (MDLs) and Method Quantification Limits (MQLs) are critical parameters that define the lowest concentrations of an analyte that can be reliably detected and quantified, respectively, in a given matrix using a specific analytical method d-nb.infocoresta.org. MDLs represent the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero, while MQLs are the lowest concentrations at which the analyte can be quantitatively determined with acceptable precision and accuracy coresta.orgacs.org. They are often determined based on signal-to-noise ratios, typically 3:1 for LOD and 10:1 for LOQ acs.org.

For this compound and related benzotriazole UV stabilizers, reported MDLs and MQLs vary depending on the matrix and analytical technique:

In environmental samples:

For sediments, MDLs for UV stabilizers, including this compound (UV-329), have ranged from 0.001 to 0.140 ng/g dry weight (dw) uni-hamburg.deuni-hamburg.de.

In coastal marine and wastewater samples, LODs for phenolic benzotriazoles (including this compound) ranged from 0.6 to 18 ng/mL, and LOQs from 2.1 to 61.0 ng/mL nih.gov.

Another study reported detection limits of 0.1 µg/L for all analytes in water samples researchgate.net.

For organic UV filters in river and seawater, MDLs ranged from 11 to 45 ng/L and practical quantification limits (PQLs) from 33 to 135 ng/L researchgate.net.

In sediment and sludge samples, LOQs were in the ranges of 0.06-0.33 ng/g dw and 0.1-1.65 ng/g dw, respectively researchgate.net.

In biological matrices:

For free analytes of this compound in rat plasma, the limit of detection (LOD) was reported as ≤ 1.2 ng/mL and the limit of quantitation (LOQ) as ≤ 5.0 ng/mL nih.govnih.gov.

For total analytes in rat plasma, the LOD was ≤ 2.0 ng/mL and the LOQ was ≤ 10.0 ng/mL nih.govnih.gov.

Specifically for this compound, an experimental LOQ of 1.00 ng/mL and an LOD of 0.315 ng/mL have been reported in rat plasma nih.gov.

In human urine, detection limits of 0.1 µg/L were achieved for UV-328, a related benzotriazole researchgate.net.

For UV-327 and its metabolites in human blood, LODs ranged from 0.02 to 0.36 µg/L researchgate.net.

The following table summarizes some key MDL and MQL values for this compound:

| Matrix | Analyte (or Class) | Method | MDL/LOD (Range) | MQL/LOQ (Range) | Source |

| Sediments | This compound (UV-329) | LC-MS/MS | 0.001–0.140 ng/g dw | N/A | uni-hamburg.deuni-hamburg.de |

| Rat Plasma (Free) | This compound | LC-MS/MS | ≤ 1.2 ng/mL, 0.315 ng/mL | ≤ 5.0 ng/mL, 1.00 ng/mL | nih.govnih.govnih.gov |

| Rat Plasma (Total) | This compound | LC-MS/MS | ≤ 2.0 ng/mL | ≤ 10.0 ng/mL | nih.govnih.gov |

| Coastal Marine/Wastewater | Phenolic Benzotriazoles | LC-MS/MS | 0.6–18 ng/mL | 2.1–61.0 ng/mL | nih.gov |

| Water (general) | Analytes (various) | GC-MS/MS | 0.1 µg/L | N/A | researchgate.net |

| River/Seawater | Organic UV Filters | N/A | 11–45 ng/L | 33–135 ng/L | researchgate.net |

| Sediment/Sludge | Target Compounds | LC-MS/MS | N/A | 0.06-0.33 ng/g dw (sediment), 0.1-1.65 ng/g dw (sludge) | researchgate.net |

| Human Blood (UV-327) | UV-327 & Metabolites | GC-MS/MS | 0.02–0.36 µg/L | N/A | researchgate.net |

Quality Assurance and Quality Control (QA/QC) in this compound Analysis

Quality Assurance (QA) and Quality Control (QC) are indispensable components of any analytical research, ensuring the reliability, accuracy, and comparability of results in this compound analysis uni-hamburg.decoresta.org. The use of validated methods is crucial for an analytical laboratory to demonstrate its competence researchgate.netcoresta.org.

Key QA/QC measures commonly applied in this compound analysis include:

Procedural Blanks: These are analyzed with each batch of samples to monitor background contamination originating from reagents and the sample preparation process uni-hamburg.decoresta.orgacs.org. Concentrations of analytes in procedural blanks should be minimal, typically less than 5% of the concentrations in actual samples acs.org.

Spiked Recoveries (Trueness): This involves adding known quantities of the analyte to sample matrices (or blank matrices) and measuring the recovery percentage researchgate.netresearchgate.netcoresta.orgacs.org. Spiked recoveries for this compound and related compounds often range from 70% to 120%, indicating good method accuracy researchgate.netresearchgate.netacs.org. For instance, spiked recoveries of benzotriazole UV stabilizers ranged from 90% to 120% acs.org.

Precision (Repeatability and Reproducibility): Precision is assessed by evaluating the variability of results from replicate measurements nih.govnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov. This includes intra-day (within-day) and inter-day (between-day) precision, typically expressed as relative standard deviation (RSD) nih.govnih.govresearchgate.netnih.gov. For this compound analysis, RSD values are generally maintained below 20%, often ranging from 0.0% to 20.1% for plasma samples, and less than 15% for environmental samples nih.govnih.govresearchgate.netresearchgate.net.

Accuracy (Relative Error): Accuracy is determined by comparing measured values to true or accepted reference values, often expressed as relative error (RE) nih.govnih.govnih.gov. For this compound in rat plasma, accuracy (RE) has been reported to range from -18.2% to +17.8% nih.govnih.gov.

Linearity: Calibration curves are established to demonstrate a linear relationship between the analyte concentration and instrument response over a specific range nih.govnih.govresearchgate.net. Methods for this compound typically show good linearity with correlation coefficients (r²) ≥ 0.99 nih.govnih.govresearchgate.net.

Internal Standards (IS): The use of internal standards is common to compensate for matrix effects and variations in sample preparation and instrument response, thereby improving the precision and accuracy of quantitative analysis nih.gov.

Matrix Effects: Matrix effects are evaluated by comparing extracted matrix standards to extracted solvent standards to ensure that the sample matrix does not significantly interfere with the analyte signal nih.gov.

Adherence to these QA/QC protocols ensures the generation of reliable and defensible analytical data for this compound in research settings.

Detection Frequency and Congener Profiles in Environmental Samples

This compound (UV-329), a prominent benzotriazole UV stabilizer (BUVS), has been widely detected across various environmental matrices, reflecting its extensive use in industrial materials and personal care products. Its presence, along with that of its congeners, underscores the need for comprehensive environmental monitoring and characterization.

Detection Frequency and Concentrations:

This compound is frequently identified in sediment samples globally. Studies have reported its ubiquitous presence in river sediments, with concentrations typically ranging from 0.1 to 0.7 ng/g dry weight (dw) nih.gov. In the coastal and marine environments of China, particularly around the Shandong Peninsula, this compound (UV-329) emerged as the predominant BUVS, reaching concentrations of 6.09 ng/g dw in sediments nih.govwikipedia.org. Similarly, in German river sediments and suspended particulate matter, this compound has been detected in the low nanograms per gram dry weight range. Further evidence of its widespread occurrence in sediments comes from the Inner Oslofjord in Norway and the Gran Canaria Island in Spain, where concentrations in sediment samples were reported up to 2162 ng/kg dw (equivalent to 2.162 ng/g dw). A study in the Chinese Bohai and Yellow Seas indicated a high detection frequency for UV-329, exceeding 60% in analyzed sediments.

While often found in solid matrices due to its lipophilicity, this compound has also been detected in aqueous environmental compartments. In a Norwegian monitoring study, UV-329 was identified in sewage treatment plant (STP) sludge. The mean concentration of UV-329 in biosolids was measured at 27 ± 0.1 ng/g (or 27 µg/kg). In the coastal and sewage environments of Gran Canaria, Spain, this compound was detected in sewage at concentrations ranging from 13.12 to 1933 ng/L and in coastal seawater from 67.01 to 2419 ng/L. Notably, UV-329 was the most frequently detected compound in water samples from Gran Canaria, with concentrations between 67.5 and 859.0 ng/L. However, some studies, such as one analyzing river water, did not detect this compound in water samples nih.gov.

Beyond water and sediment, this compound has also been identified in indoor dust. In a study focusing on a typical industrial area in South China, this compound was found to be predominant in terrestrial plants, with total concentrations reaching up to 269 ng/g dry weight, while homosalate (B147027) was dominant in soils.

The following table summarizes selected detection frequencies and concentration ranges of this compound in various environmental matrices:

| Environmental Matrix | Location | Detection Frequency | Concentration Range (or Mean) | References |

| River Sediment | General | Ubiquitous | 0.1–0.7 ng/g dw | nih.gov |

| Sediment | Shandong Peninsula, China | - | 6.09 ng/g dw (predominant) | nih.govwikipedia.org |

| River Sediment & Suspended Particulate Matter | Germany | Detected | Low ng/g dw | |

| Sediment | Gran Canaria, Spain | - | Up to 2162 ng/kg dw | |

| Sediments | Bohai & Yellow Seas, China | >60% | - | |

| STP Sludge | Norway | Detected | 27 ± 0.1 ng/g (mean) | |

| Sewage | Gran Canaria, Spain | - | 13.12–1933 ng/L | |

| Coastal Seawater | Gran Canaria, Spain | All locations | 67.01–2419 ng/L (67.5–859.0 ng/L for UV-329) | |

| Terrestrial Plants | South China | Predominant | Up to 269 ng/g dw (total UVAs) |

Congener Profiles in Environmental Samples:

This compound (UV-329) often co-occurs with other benzotriazole UV stabilizers (BUVSs), and their relative proportions can vary depending on the source and environmental conditions. The analysis of congener profiles provides insights into their input pathways and environmental behavior.

A strong correlation (Pearson correlation coefficient r > 0.98, p « 0.01) has been observed between the distribution patterns of this compound (UV-329) and bumetrizole (B141658) (UV-326) around the Shandong Peninsula, suggesting similar environmental behavior and input pathways for these two compounds nih.govwikipedia.org. This indicates they are likely released from similar sources and undergo comparable environmental fate processes.

In Germany, a range of phenolic benzotriazoles, including UV-234, UV-320, UV-326, UV-327, UV-328, UV-329 (this compound), and UV-350, have been detected in river sediment and suspended particulate matter. This highlights the complex mixture of BUVSs often found in environmental samples. While this compound was predominant in some Chinese coastal sediments nih.govwikipedia.org, in the Baltic Sea, benzotriazole UV stabilizers accounted for 60% of the contamination, with bisthis compound (B1663556) (UV-360) being the main substance wikipedia.org. This regional variation in dominant congeners suggests differences in usage patterns or environmental transport and degradation processes.

Further studies on congener profiles have also noted variations across different environmental compartments. For instance, in dust samples, differences in BUVS congener profiles were observed between plastic track dust and indoor dust, with UV-531 being dominant in plastic track dust and UV-360 in indoor dust. In soil-plant systems in South China, this compound was predominant in plants, while homosalate was the dominant UVA in soils. These findings emphasize the importance of analyzing multiple congeners to fully understand the environmental burden and distribution of these compounds.

Research on Photoprotection Mechanisms and Material Stabilization

Research on UV Protection in Diverse Materials

Octrizole is widely utilized in research aimed at developing advanced materials with improved UV resistance across multiple industries chemimpex.com. Its ability to protect polymers and organic pigments from UV radiation helps to preserve their original appearance and physical integrity during outdoor weathering thegoodscentscompany.com.

Coatings and Paints Durability Enhancement

This compound is incorporated into coatings and paints to significantly improve their durability and resistance to UV light, making them particularly suitable for outdoor applications where longevity is crucial chemimpex.com. Phenolic benzotriazole (B28993) UV absorbers, including this compound (UV-329), are considered a highly important type of UV stabilizer for automotive paints, especially clearcoats, due to their resistance to photodegradation industrialchemicals.gov.aubrsmeas.org. They are also used in furniture treatments, such as varnishes, as well as in adhesives and sealants industrialchemicals.gov.aumst.dk.

Approximately 50% of phenolic benzotriazoles produced globally are used in surface coatings industrialchemicals.gov.au. In these applications, UV absorbers like this compound are typically present in concentrations ranging from 0.1% to 3% by weight, with higher concentrations often found in outdoor wood oil/wood protection products mst.dk. For exterior clear varnishes and transparent pigmented stains, 1-5% UV absorber or 1-3% UVA/HALS blends are generally required for long-lasting protection (percentages based on resin solids) pcimag.com. Studies show that the performance of UV absorbers is concentration-dependent, with higher concentrations providing better protection pcimag.com.

Textile Photoprotection

In textile manufacturing, this compound is applied to enhance the UV resistance of fabrics chemimpex.com. This application helps to ensure that clothing and upholstery maintain their color and integrity when exposed to sunlight, preventing fading and degradation chemimpex.com. Benzotriazole UV stabilizers (BUVSs), including this compound (UV-329), are used to make fabrics resistant to UV radiation researchgate.net. Research indicates that such UV stabilizers in clothing textiles can be a potential source of environmental pollutants, highlighting their widespread use and presence in consumer products hereon.de.

Advanced Materials with Improved UV Resistance (Electronics, Automotive)

This compound acts as a UV stabilizer in the plastics industry, helping to prolong the lifespan of plastic products by preventing degradation caused by sunlight exposure chemimpex.com. It is typically added up to 1% w/w in a range of polymers, including polycarbonate and polyvinyl chloride (PVC), to preserve the appearance, physical integrity, and performance of the polymer, protecting against embrittlement and outdoor weathering in films, sheets, and fibers industrialchemicals.gov.aucomplianceandrisks.com.

In the automotive sector, this compound is utilized in protective layers for car interiors and exteriors, headlamp lenses, and trim parts atamanchemicals.com. It is also found in casings and housings for consumer electronics atamanchemicals.com. This compound exhibits high thermal stability, making it suitable for use in high-temperature processing environments without significant loss or decomposition, which is crucial for polyolefin compounding and molding processes atamanchemicals.comchemicalland21.com. Its application in these advanced materials contributes to reduced material degradation, extended product life, and minimized waste by preserving the structural integrity and appearance of components exposed to UV and weathering conditions atamanchemicals.com.

The following table summarizes the applications of this compound across various materials:

| Material Type | Key Applications | Benefits of this compound |

| Coatings & Paints | Automotive clearcoats, furniture varnishes, adhesives, sealants, outdoor wood protection | Improved durability, resistance to UV light, prevention of yellowing and gloss loss |

| Textiles | Clothing, upholstery fabrics | Enhanced UV resistance, maintenance of color and integrity |

| Plastics & Polymers | Films, sheets, fibers, polycarbonate, PVC | Prolonged lifespan, prevention of degradation, preservation of appearance and physical integrity |

| Electronics | Casings, housings for consumer electronics | Improved UV resistance, extended product life, maintenance of structural integrity |

| Automotive | Car interiors/exteriors, headlamp lenses, trim parts | Protection against UV-induced degradation, prevention of yellowing and fading |

Environmental Occurrence, Fate, and Transport Research

Detection and Distribution in Environmental Compartments

Octrizole and other benzotriazole (B28993) UV stabilizers (BUVs) have been detected across various environmental matrices, indicating their ubiquitous presence as a result of diffuse emissions from products containing them. nih.govipen.orgineris.fr

Occurrence in Marine Wildlife and Seafood

Studies have reported the detection of phenolic benzotriazoles, including this compound, in wildlife and seafood. nih.gov These compounds can be taken up by marine organisms through contaminated matrices such as water, sediments, or even microplastics. ulpgc.es Due to their lipophilicity, persistence, and stability, UV compounds like this compound can bioaccumulate in different marine species and potentially biomagnify through the food chain via predator-prey interactions. ulpgc.es While specific data for this compound in marine wildlife and seafood is limited in the provided search results, other UV light protection compounds (UVLPC) have been found in commercialized seafood. For instance, Octocrylene (OC) was identified as a significant contaminant in farmed seabream, with levels reaching 103.3 µg/Kg dry weight. ulpgc.es The presence of such compounds in seafood highlights a potential pathway for human exposure through diet. ulpgc.es

Presence in Soil, Sediments, and Water Bodies

This compound has been widely detected in various environmental compartments, including soil, sediments, and water bodies. nih.govipen.orgacs.orgresearchgate.netresearchgate.neteuropa.euipen.orgresearchgate.net Its moderate to high lipophilicity suggests limited mobility in soil, leading to an expectation that it will remain in the soil compartment if released directly to it. industrialchemicals.gov.au In aquatic environments, this compound is expected to partition between water and sediment, with partitioning to sediment increasing with the chemical's lipophilicity. industrialchemicals.gov.au

Concentrations of this compound (UV-329) in Sediments and Water:

| Matrix | Location/Study Area | Concentration Range (or max) | Unit | Reference |

| Sediment | German rivers (Rhine) | Low ng/g dry weight range | ng/g dw | industrialchemicals.gov.auresearchgate.net |

| Sediment | Chinese Bohai and Yellow Seas (Shandong Peninsula) | 6.09 ng/g dw (predominant) | ng/g dw | researchgate.net |

| Sediment | Gran Canaria (Canary Islands, Spain) | 4.42–2162 ng/kg dry weight (UV-329: up to 2162 ng/kg dw) | ng/kg dw | researchgate.net |

| Sediment | San Francisco Bay | <1 - 9 ng/g dw | ng/g dw | sfei.org |

| Water | San Francisco Bay | <1 - 17 ng/L | ng/L | sfei.org |

| River Water | Evrotas River, Greece | Not detected | - | mdpi.com |

| River Sediment | Evrotas River, Greece | 0.1–0.7 ng/g dw (ubiquitous) | ng/g dw | mdpi.com |

| Biosolids | China (33 cities) | 2470.0 ng/g (for UV-328, a related compound) | ng/g | researchgate.net |

| Biosolids | Unspecified WWTP | 27 ± 0.1 ng/g (for UV-329) | ng/g | industrialchemicals.gov.au |

This compound has been found to be predominant in plants, with bioaccumulation factors (BAFs) often greater than 1.0, indicating its transfer from soils to plants. acs.orgresearchgate.net

Identification in Indoor and Outdoor Dust

This compound has been identified in both indoor and outdoor dust. nih.govresearchgate.netresearchgate.net Indoor dust acts as a significant sink for pollutants released from consumer products, and BUVs like this compound are essential additives in various plastic products. acs.org The enclosed nature of indoor spaces, coupled with limited air exchange, can lead to the accumulation of BUVs. acs.org

Detection of this compound (UV-329) in Dust:

| Matrix | Location/Study Area | Concentration/Observation | Reference |

| Indoor Dust | General | Detected | nih.govoaepublish.com |

| Indoor Dust | Oslo area (house dust) | Detected | unit.no |

| Indoor Dust | Plastic sports field dust and indoor dust | Detected, with geometric mean concentrations in indoor badminton court dust being higher than outdoor plastic sports field dust. | acs.org |

Environmental Fate Processes

The environmental fate of this compound is largely characterized by its persistence and tendency to partition into solid matrices due to its chemical properties.

Persistence and Degradation Studies in Various Environmental Matrices

This compound, as a phenolic benzotriazole, is expected to be persistent in the environment. industrialchemicals.gov.aunih.govacs.orgipen.orgepa.gov The core phenolic benzotriazole structure is resistant to abiotic degradation, a key characteristic required for its industrial applications as a UV stabilizer. industrialchemicals.gov.au While biodegradation of these chemicals may occur through the degradation of the benzotriazole moiety or the side chain, they are generally resistant to biodegradation under typical environmental conditions. industrialchemicals.gov.au Ready biodegradation studies for similar compounds in this group show very low biodegradation rates (e.g., <10% biodegradation in 28 days). industrialchemicals.gov.au Dissipation studies in sediment and soil systems also indicate a low potential for biodegradation. industrialchemicals.gov.au Consequently, chemicals in this group are expected to accumulate in soils and sediments. industrialchemicals.gov.au

This compound is identified as a persistent, bioaccumulative, and toxic (PBT) substance under REACH criteria and is listed as a substance of very high concern (SVHC) due to its resistance to environmental degradation through natural chemical, biological, and photolytic processes. researchgate.net

Partitioning Behavior in Wastewater Treatment Plants (WWTPs) and Biosolids

This compound and other benzotriazole UV stabilizers are released to sewers through routine cleaning of manufacturing equipment, or via the use of cosmetics and personal care products. industrialchemicals.gov.au Wastewater treatment plants (WWTPs) serve as central collection points for these contaminants. aecom.com

The partitioning behavior of this compound in WWTPs is influenced by its lipophilicity. Substantial removal of more lipophilic members of the benzotriazole group can be expected in WWTPs through adsorption to sludge. industrialchemicals.gov.au Up to 85% of the total quantity of these chemicals entering a typical WWTP may be removed by adsorption to sludge, which can then be applied to agricultural land as biosolids. industrialchemicals.gov.au However, more hydrophilic chemicals in this group are less likely to be removed by partitioning processes. industrialchemicals.gov.au

Partitioning and Removal in WWTPs (Example for the group of phenolic benzotriazoles):

| Process/Matrix | Expected Removal/Partitioning | Reference |

| Adsorption to sludge | Up to 85% of total quantity entering WWTP (for lipophilic members) | industrialchemicals.gov.au |

| Discharge in effluent | Remaining fraction not adsorbed to sludge (e.g., 79% for UV-P, a more hydrophilic compound) | industrialchemicals.gov.au |

| Biosolids | Accumulation in sludge, which can be applied to land | industrialchemicals.gov.auresearchgate.net |

Studies have detected this compound in biosolids, confirming its partitioning to the solid phase during wastewater treatment. researchgate.netresearchgate.net For example, the mean measured concentration of UV-329 (this compound) in biosolids was 27 ± 0.1 ng/g. industrialchemicals.gov.au

Bioaccumulation and Bioconcentration Potential in Aquatic Organisms and Food Chains

Bioaccumulation refers to the process by which an organism accumulates chemicals from both its abiotic environment (e.g., water, air, soil) and dietary sources (trophic transfer) at a rate faster than it can eliminate them up.pttutorchase.com. Bioconcentration, a subset of bioaccumulation, specifically describes the uptake and accumulation of a water-borne chemical substance by an aquatic organism directly from the surrounding water wikipedia.org. Both processes are critical indicators of a chemical's potential environmental risk.

This compound (UV-329) belongs to a group of compounds known as phenolic benzotriazoles, which are characterized by their low water solubility and high lipophilicity industrialchemicals.gov.au. These characteristics are strong predictors of a chemical's tendency to accumulate in the fatty tissues of living organisms up.ptwikipedia.orgtidjma.tn. The estimated octanol-water partition coefficient (log K) values for this group range from 4.36 to 7.67, with this compound itself having a predicted XLogP3 of 7.3 nih.govindustrialchemicals.gov.auuni.lu. Chemicals with high log P values (typically > 1) are considered hydrophobic or lipophilic and are prone to concentrating in lipid-rich tissues rather than in aqueous environments wikipedia.orgecetoc.org.

Table 1: Experimental Bioconcentration Factors (BCFs) for Related Phenolic Benzotriazoles

| Compound Name | Experimental BCF (L/kg, normalized to 5% lipid) | PubChem CID |

| UV-320 | 8180 | 2440-22-4 |

| UV-327 | 8817 | 3846-71-1 |

| UV-328 | 3681 | 25973-55-1 |

| UV-350 | 34391 | 70321-86-7 |

Note: Data for UV-320, UV-327, UV-328, and UV-350 are presented as representative of the phenolic benzotriazole group, as specific experimental BCF data for this compound (UV-329) were not available in the cited source industrialchemicals.gov.au.

A substance is generally considered bioaccumulative if its BCF is greater than 1000, and very bioaccumulative if the BCF exceeds 5000, according to criteria set by the United States Environmental Protection Agency (US EPA) under the Toxic Substances Control Act (TSCA) wikipedia.org. The high BCF values observed for structurally similar compounds strongly suggest that this compound also possesses a significant bioconcentration potential in aquatic organisms industrialchemicals.gov.au.

Furthermore, the lipophilic nature of this compound implies a potential for biomagnification within aquatic food chains. Biomagnification is the process by which the concentration of a substance increases in organisms at successive trophic levels up.pttutorchase.comresearchgate.net. As predators consume multiple prey organisms, the accumulated toxins from each prey are transferred and concentrated in the predator's tissues, leading to higher concentrations at higher trophic levels tutorchase.com. This phenomenon is a significant concern for persistent organic pollutants (POPs) and other lipophilic chemicals that resist degradation up.pttutorchase.comecetoc.orgresearchgate.net. Given that this compound is classified among chemicals with high persistence in the environment, with half-life times in water and sediments ranging from 60 to 542 days for similar benzotriazole UV stabilizers, its potential for biomagnification in aquatic food webs warrants consideration ulpgc.es.

Modeling and Prediction of Environmental Behavior

Predictive models play a crucial role in assessing the environmental fate and behavior of chemical compounds like this compound, especially when experimental data are limited. These models leverage physicochemical properties and computational approaches to estimate how chemicals will partition, transform, and persist in various environmental compartments.

Use of Physiochemical Properties (e.g., Log P) for Environmental Fate Prediction

Physicochemical properties are fundamental to predicting a chemical's environmental fate. The octanol-water partition coefficient (Log P or Log KOW) is a particularly important parameter, serving as a surrogate measure of a substance's lipophilicity wikipedia.orgecetoc.orgresearchgate.net. This compound has a predicted XLogP3 of 7.3 nih.govuni.lu.

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C20H25N3O | nih.govuni.lu |

| Molecular Weight | 323.4 g/mol | nih.gov |

| XLogP3 (predicted) | 7.3 | nih.govuni.lu |

| Water Solubility | Very low | industrialchemicals.gov.au |

| Volatility (Henry's Law) | Very slight | industrialchemicals.gov.au |

| Mobility in Soil/Sediment | Limited | industrialchemicals.gov.au |

A high Log P value, such as that of this compound, indicates that the compound is highly lipophilic and has a strong tendency to partition into organic phases, including lipids in organisms and organic matter in soils and sediments industrialchemicals.gov.auwikipedia.orgecetoc.org. This property directly influences its environmental behavior:

Water Solubility : High Log P values correlate with very low water solubility. This compound and other phenolic benzotriazoles are very slightly soluble in water industrialchemicals.gov.au. This low solubility means they are less likely to remain dissolved in the aquatic phase and more likely to associate with particulate matter.

Mobility : Due to their lipophilicity and low water solubility, these chemicals exhibit limited mobility in soil. They are expected to accumulate in soils and sediments rather than being transported widely through water or air industrialchemicals.gov.au.

Accumulation : The strong affinity for organic phases means this compound is expected to accumulate in sediments and biota, contributing to its persistence and potential for bioaccumulation in aquatic environments industrialchemicals.gov.au.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, such as those within the Open (Quantitative) Structure-activity/property Relationship App (OPERA) suite, utilize physicochemical properties like Log P to predict various environmental fate parameters, including water solubility, melting point, fish bioconcentration factor, soil adsorption coefficient, and biodegradability nih.govresearchgate.net. These models are built on curated data and standardized chemical structures, providing robust predictions for regulatory purposes nih.govresearchgate.net.

Application of Predictive Models for Transformation Pathways

Predictive models are also employed to understand the potential transformation pathways of chemicals in the environment, which is crucial for assessing their persistence and the formation of potentially more hazardous metabolites. For phenolic benzotriazoles like this compound, such models can simulate degradation mechanisms.

The EAWAG-BBD Pathway Prediction System is an example of a tool used to simulate simplified degradation mechanisms for phenolic benzotriazoles researchgate.net. Research on the metabolic transformations of similar benzotriazole UV stabilizers has indicated that oxidation of the alkyl side chains attached to the phenol (B47542) moiety is a probable degradation pathway researchgate.net. However, metabolic transformations at the benzotriazole moiety itself have not been observed in some in vitro assays researchgate.net.

Other computational tools, such as ChemAxon Metabolizer, can predict first- and second-generation metabolites and their respective transformation pathways for various chemicals nih.gov. These predictive approaches help in identifying potential breakdown products that might also have environmental significance. While detailed specific transformation pathways for this compound itself are often inferred from studies on the broader group of benzotriazole UV stabilizers, these models provide valuable insights into how the compound might degrade under environmental conditions, contributing to a more comprehensive understanding of its environmental fate researchgate.net.

Ecotoxicological and Human Health Impact Research

Ecotoxicity Studies on Octrizole and Related Benzotriazoles

Ecotoxicity assessments evaluate the potential harmful effects of chemicals on ecosystems. For this compound and its class, studies have focused on various organisms across different environmental compartments.

This compound exhibits low acute toxicity to several aquatic organisms, often showing no toxic effects up to its solubility limit in water nih.govlabsolu.ca. Specific acute toxicity data for this compound include:

| Organism | Endpoint | Value | Exposure Duration | Source |

| Danio rerio (Fish) | LC50 | > 100 mg/L | 96 h | labsolu.cawikipedia.org |

| Daphnia magna (Crustacean) | EC50 | > 100 mg/L | 48 h | labsolu.cawikipedia.org |

| Desmodesmus subspicatus (Algae) | EC50 | > 100 mg/L | 72 h | labsolu.ca |

| Activated Sludge (Microorganisms) | IC20 | > 100 mg/L (Respiration rate) | 3 h | labsolu.ca |

Other benzotriazole (B28993) UV stabilizers (BUVSs) generally demonstrate low acute toxicity to freshwater crustaceans like Daphnia pulex, with several compounds (e.g., UV-9, UV-320, UV-326, UV-327, UV-328, UV-329, and UV-360) showing no acute toxicity up to 10 mg/L, though UV-571 was an exception with 24-hour and 48-hour median lethal concentration (LC₅₀) values for D. pulex of 6.35 mg/L and 2.59 mg/L, respectively nih.gov. Concerns have been raised regarding the potential for some BUVSs, such as UV-326, to activate the aryl hydrocarbon receptor (AhR) pathway in fish, which is linked to adverse effects nih.gov. Additionally, certain BUVSs like UV-P, UV-9, and UV-090 have been shown to induce dose-dependent increases in mortality in zebrafish embryos fishersci.ca. The limited water solubility of these chemicals may contribute to their low bioavailability in aquatic environments nih.gov.

Research on the effects of this compound on terrestrial organisms indicates its presence and transfer within soil-plant systems. In a study investigating organic UV absorbents in soils and plants from an industrial area, this compound was found to be predominant in plants, alongside benzophenone, suggesting their transfer from soils to plants sigmaaldrich.comalfa-chemistry.com. The observed bioaccumulation factors (BAFs) for these UV absorbents were often greater than 1.0, further supporting their potential for transfer from soil to plant tissues sigmaaldrich.comalfa-chemistry.com.

Studies have explored the phytotoxicity of UV filter degradation mixtures, recognizing that transformation products can also exert environmental effects. Research on the photostability of various UV filters in aqueous solutions, combined with investigations into the phytotoxicity of their degradation mixtures, revealed that for some UV filters, phytotoxicity decreased directly with the reduction of the parent substance from the solution. For instance, ethylhexyl methoxycinnamate (EHMC), iso-amylmethoxy-cinnamate (IAMC), and 2-ethylhexyl-4-(dimethylamino)benzoate (OD-PABA) degraded quickly under UV radiation, and the phytotoxicity of their corresponding degradation mixtures was low and continued to decrease with exposure. While Octocrylene and 4-methylbenzylidene camphor (B46023) (4-MBC) were found to be photostable, they exhibited low toxicity to algae. The importance of identifying transformation products of UV filters is highlighted due to their potential toxic risk.

Toxicokinetics and Metabolism Research

Toxicokinetics investigates how a substance is absorbed, distributed, metabolized, and excreted (ADME) within a living organism. These studies are critical for understanding the internal exposure and potential health impacts of chemical compounds.

Toxicokinetic studies on this compound have been conducted in animal models, specifically male Harlan Sprague Dawley rats. These studies involved administering single doses via intravenous (IV) injection at 2.25 mg/kg or oral gavage at 30 or 300 mg/kg. Blood samples were collected at multiple time points to analyze parent compound concentrations.

The plasma concentration versus time profiles for this compound demonstrated an apparent triphasic decline following intravenous administration. Following oral gavage, the profiles generally showed a biphasic decline. These findings provide insights into the systemic behavior of this compound in a mammalian model.

| Route of Administration | Dose (mg/kg) | Cmax_obs (ng/mL) | Tmax_obs (hour) | AUC_inf (ng/mL∙hr) | Alpha Half-life (hour) | Beta Half-life (hour) | Source |

| Intravenous | 2.25 | 16500 | 2.00 | 3510 ± 440 | 0.0552 ± 0.0147 | 0.988 ± 0.190 | |

| Oral Gavage | 30 | 934 | 2.00 | 5980 ± 1950 | 2.98 ± 4.27 | 56.8 ± 233 | |

| Oral Gavage | 300 | 3540 | 2.00 | 30000 ± 7400 | 2.18 ± 3.63 | 21.4 ± 18.2 |

For the broader class of phenolic benzotriazoles (PBZTs), of which this compound is a member, studies have consistently identified the liver and kidneys as target organs in subchronic exposure studies wikipedia.org. Additionally, the male and female reproductive tracts were identified as targets for some selected PBZTs wikipedia.org. The high octanol-water partition coefficient (log Kow) values for most PBZTs suggest a potential for bioaccumulation wikipedia.org.

While specific detailed in vitro metabolism studies for this compound are not extensively detailed in the provided search results, the broader class of benzotriazole UV stabilizers (BUVSs) has been subject to such investigations. These studies highlight differences in absorption, distribution, metabolism, and elimination (ADME) processes between sterically hindered BUVSs (e.g., UV-327 and UV-328) and sterically unhindered BUVSs (e.g., UV-P). The phenolic hydroxyl group in unhindered BUVSs is more readily accessible for conjugation reactions, such as with glucuronic acid or sulfate, indicating that structural features influence metabolic pathways. For example, UV-327 was reported to be only moderately metabolized in in vitro experiments using human liver microsomes. This suggests that metabolism, including the formation and identification of metabolites, is a key aspect of the toxicokinetics of these compounds.

Dermal and Photosensitization Studies

Studies evaluating this compound's effects on human skin and its potential for light-induced reactions are crucial for understanding its safety profile when used in products with direct skin contact.

Dermal Exposure and Photo-toxicity Assessments

This compound is a component in cosmetic products, indicating a potential for dermal exposure during its use. wikipedia.org Investigations into the broader class of phenolic benzotriazoles (PBZTs), to which this compound belongs, generally suggest a low acute oral and dermal toxicity. wikipedia.orgiiab.me Furthermore, these compounds are typically not expected to be irritating to the skin or eyes. wikipedia.org Specifically, this compound has been characterized as having a low skin irritation potential, which contributes to its suitability for use in topical formulations. uni.lu

In the context of phototoxicity, which refers to a toxic response elicited by photoreactive chemicals following exposure to light, this compound has undergone specific assessments. The 3T3 Neutral Red Uptake Phototoxicity Test (3T3 NRU-PT) is a widely accepted in vitro assay for evaluating a substance's phototoxic potential. wikipedia.orgontosight.ai this compound consistently yielded negative results in this assay, leading to its classification as a non-phototoxic chemical. thegoodscentscompany.comwikidata.orgfishersci.cathegoodscentscompany.commassbank.eu These negative in vitro findings are generally considered sufficient evidence to conclude that a substance is not phototoxic, and direct phototoxicity in humans is not anticipated in such cases. wikipedia.org

Table 1: Summary of Dermal and Phototoxicity Assessment Findings for this compound

| Assessment Type | Test Method | Outcome for this compound | Source |

| Dermal Toxicity (Acute) | General Class Expectation | Low | wikipedia.orgiiab.me |

| Skin Irritation | General Class Expectation | Not Irritating | wikipedia.orguni.lu |

| Phototoxicity | 3T3 Neutral Red Uptake Phototoxicity Test (3T3 NRU-PT) | Negative | thegoodscentscompany.comwikidata.orgfishersci.cathegoodscentscompany.commassbank.eu |

Photosafety Evaluation Using In Vitro Assays (e.g., ROS Assay)

In vitro assays play a significant role in the initial assessment of a chemical's photosafety. The Reactive Oxygen Species (ROS) assay is one such method designed to qualitatively assess photoreactivity by monitoring the generation of reactive oxygen species (ROS) following exposure to simulated sunlight. nih.gov This assay detects both Type I (electron or hydrogen transfer, forming free radical species) and Type II (energy transfer from an excited triplet photosensitizer to oxygen, generating singlet oxygen) photochemical reactions. nih.gov

This compound has been included in validation studies for the ROS assay, specifically as a representative UV absorber. thegoodscentscompany.comwikidata.orgfishersci.cathegoodscentscompany.com In these studies, after demonstrating a negative outcome in the 3T3 NRU-PT, this compound was subsequently classified as a non-phototoxic chemical based on its performance in the ROS assay. thegoodscentscompany.comwikidata.orgfishersci.cathegoodscentscompany.commassbank.eu The integration of the ROS assay into photosafety assessment strategies is expected to reduce the need for further testing, including the 3T3 NRU-PT and subsequent animal studies, for non-phototoxic compounds. wikidata.org

Table 3: Summary of Photosafety Evaluation Using In Vitro Assays for this compound

| Assay Type | Purpose | Outcome for this compound | Source |

| Reactive Oxygen Species (ROS) Assay | Qualitative photoreactivity assessment, monitoring ROS generation | Non-phototoxic | thegoodscentscompany.comwikidata.orgfishersci.cathegoodscentscompany.commassbank.eunih.gov |

Regulatory and Policy Research Implications

Assessment under International Chemical Regulations (e.g., REACH, Stockholm Convention)

Octrizole (CAS No. 3147-75-9) has been subject to assessment under key international chemical regulations, most notably the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation (EC No 1907/2006) complianceandrisks.comabb.com. REACH aims to ensure a high level of protection for human health and the environment, promoting alternative assessment methods and fostering the free circulation of substances within the internal market complianceandrisks.comabb.com.

As of January 23, 2024, this compound was included in the REACH Candidate List of Substances of Very High Concern (SVHC) nordmann.globalcomplianceandrisks.comctpa.org.ukchemikalieninfo.deeuropa.eu. This inclusion is a significant step in the regulatory process, triggering specific obligations for companies. For instance, if this compound is present in articles above a concentration of 0.1% by weight, its presence and any safe use information must be communicated to recipients along the supply chain abb.com. While some other benzotriazole (B28993) UV stabilizers, such as UV-320, UV-327, UV-328, and UV-350, have already progressed to the Authorization List (Annex XIV of REACH), leading to restrictions on their market placement and use without specific authorization, this compound is currently on the Candidate List nordmann.globalineris.fr.

Beyond REACH, this compound is also recognized in the context of Persistent Organic Pollutants (POPs) and the Stockholm Convention europa.eudfo.no. The Stockholm Convention is an international agreement designed to ban or restrict POPs due to their health and environmental properties abb.comdfo.no. This compound is identified as a "high-priority substance for PBT screening" and is listed by the European Chemicals Agency (ECHA) as a "Recognised Persistent Organic Pollutant (POP)" or "Under assessment as Persistent Organic Pollutant" afirm-group.comeuropa.eu. Its presence is also noted in monitoring programs that support the obligations under the Stockholm Convention dfo.no.

The following table summarizes this compound's regulatory status under REACH:

| Chemical Name | CAS Number | EC Number | REACH Candidate List Inclusion Date | Reason for Inclusion |

| This compound | 3147-75-9 | 221-573-5 | January 23, 2024 | vPvB (very persistent and very bioaccumulative) nordmann.globalctpa.org.ukchemikalieninfo.deeuropa.eu |

Identification as Substances of Very High Concern (SVHC) or Persistent, Bioaccumulative, and Toxic (PBT)

This compound (UV-329) has been formally identified as an SVHC and was added to the REACH Candidate List on January 23, 2024 nordmann.globalcomplianceandrisks.comctpa.org.ukchemikalieninfo.deeuropa.eutoxpartner.com. The primary reason for its designation as an SVHC is its classification as a very persistent and very bioaccumulative (vPvB) substance nordmann.globalctpa.org.ukchemikalieninfo.deeuropa.euwikipedia.org. SVHCs are chemical substances that meet one or more criteria outlined in Article 57 of the REACH Regulation, including being carcinogenic, mutagenic, toxic for reproduction, persistent, bioaccumulative and toxic (PBT), very persistent and very bioaccumulative (vPvB), or having scientific evidence of probable serious effects to human health or the environment that give rise to an equivalent level of concern wikipedia.org. This compound is specifically flagged for its bioaccumulation and environmental persistence characteristics nih.gov. This identification highlights the potential for this compound to remain in the environment for extended periods and accumulate in living organisms.

Research for Risk Assessment and Management Strategies

Extensive research is being conducted to understand the environmental fate, exposure pathways, and potential risks associated with benzotriazole UV stabilizers (BUVs), including this compound. The widespread use of products containing BUVs leads to their release into various environmental compartments, such as natural water bodies, municipal sewage sludge, sediment, soil, and dust acs.org. Studies have shown that BUVs have the potential to accumulate in organisms and subsequently enter the food chain acs.org. For example, this compound has been observed to be predominant in plants, with bioaccumulation factors (BAFs) often exceeding 1.0, indicating its transfer from soils to plants acs.org.

Current research efforts focus on assessing human exposure to these compounds, including from sources like plastic sports field dust and indoor dust, to elucidate contamination characteristics and identify potential sources acs.org. There is a recognized need for a science-based integrated framework for the risk assessment and management of BUVs, with these compounds being considered a priority for further research researchgate.net. This includes investigating their degradation and transformation routes to inform sound environmental management strategies researchgate.net. Risk assessment methodologies involve evaluating potential environmental risks and assessing PBT/vPvB properties service.gov.uk.

Furthermore, new approach methods (NAMs), which incorporate high-throughput in vitro bioactivity data, are being utilized to expedite human health hazard assessments, particularly for substances with limited traditional toxicity data oup.com. This involves integrating hazard and exposure predictions to derive a bioactivity:exposure ratio (BER) for risk-based prioritization oup.com. Repeated dose studies are also critical, as they can trigger further testing to ensure comprehensive chemical safety assessment, covering potential effects such as carcinogenicity, reproductive toxicity, developmental toxicity, neurotoxicity, and immunotoxicity oup.com.

Development of Screening and Testing Strategies for Chemical Safety

The development of robust screening and testing strategies is paramount for ensuring chemical safety, especially for compounds like this compound that may lack extensive traditional toxicity data. New approach methods (NAMs) are central to these strategies oup.comfood.gov.uk. These innovative methods aim to enhance in vitro-to-in vivo extrapolation (IVIVE) by employing advanced techniques such as tissue chips to generate toxicokinetic data, which can then be refined using analytical and modeling approaches tamu.edu.

Integrated Testing Strategies (ITS) are increasingly being adopted to combine multiple sources of information for comprehensive safety assessments nih.gov. This includes the use of exposure modeling, such as Physiologically Based Pharmacokinetic (PBPK) modeling, to estimate internal doses of chemicals nih.gov. Screening protocols are also being developed to identify potential hazards at early stages of chemical development, thereby reducing the necessity for extensive and time-consuming traditional testing icheme.org. The chemical hazard assessment process typically involves a systematic approach that confirms chemical identity, screens the substance against authoritative and regulatory lists, and assesses its hazard characteristics across a wide range of human and environmental health endpoints enhesa.com. For instance, the San Francisco Bay Regional Monitoring Program (RMP) employs a risk-based approach to identify and prioritize Contaminants of Emerging Concern (CECs), utilizing a four-element strategy and a tiered risk-based framework, with ecological risks serving as a primary driver sfei.org.

Future Directions in Octrizole Research

Development of Next-Generation UV Stabilizers with Improved Environmental Profiles

The ongoing challenge with current UV stabilizers like Octrizole is their environmental persistence and potential for bioaccumulation ecdybase.orgwikipedia.orgnih.gov. Research in this area is focused on developing next-generation UV stabilizers that offer comparable or enhanced UV protection while exhibiting improved environmental profiles. This includes designing compounds with reduced persistence, lower bioaccumulation potential, and decreased intrinsic toxicity.

One promising area of development involves Hindered Amine Light Stabilizers (HALS), which are noted for their effectiveness and safety for both human health and the environment, even at low concentrations nih.gov. While this compound functions as a UV absorber, HALS represent a different class of UV stabilizers that scavenge free radicals formed during photo-oxidation, thereby preventing polymer degradation. The pursuit of novel chemical structures that are more readily biodegradable or possess lower octanol-water partition coefficients (log KOW) to limit bioaccumulation is a key objective. This involves exploring new chromophores or modifying existing UV-absorbing moieties to enhance their environmental degradability without compromising their photostability performance.

Advanced Methodologies for Environmental Monitoring and Human Exposure Assessment

Accurate and comprehensive assessment of this compound's presence and its impact requires the implementation of advanced monitoring and exposure assessment methodologies. Traditional targeted analytical methods are being complemented by innovative approaches to detect a broader spectrum of contaminants, including emerging and unknown substances.

Advanced techniques for environmental monitoring include non-targeted analysis and effect-directed analysis, often utilizing high-resolution mass spectrometry (HRMS) to identify diverse substances from multiple chemical classes fishersci.ca. These methods are crucial for understanding the environmental fate and distribution of this compound and its transformation products. For instance, studies have detected this compound (UV-329) in marine sediments, with concentrations reaching up to 6.09 ng/g dry weight in areas like the Shandong Peninsula thegoodscentscompany.comchanhtuoi.com.

For human exposure assessment, biomonitoring plays a vital role by analyzing human samples such as tissues, body fluids, and excreta to determine contaminant or biomarker concentrations wikipedia.orgfishersci.comnih.gov. This approach provides an integrated measure of exposure from all routes and sources wikipedia.orgnih.gov. The integration of environmental sensors and Geographic Information Systems (GIS) also enhances the ability to map and understand potential exposure pathways fishersci.com. Furthermore, pharmacokinetic (PK) models are increasingly employed to reconstruct or estimate exposure doses based on biomonitoring data, providing a more accurate estimation of total exposure wikipedia.orgnih.gov.

Table 1: Environmental Concentrations of Select UV Stabilizers in Marine Sediments

| Compound | Location (Example) | Concentration (ng/g dw) | Reference |

| This compound (UV-329) | Shandong Peninsula | 6.09 | thegoodscentscompany.comchanhtuoi.com |

| Octocrylene (OC) | Laizhou Bay | 25 | thegoodscentscompany.comchanhtuoi.com |

| Bumetrizole (B141658) (UV-326) | Shandong Peninsula | Correlated with UV-329 | thegoodscentscompany.comchanhtuoi.com |

| Octocrylene (OC) | German Bight | Up to 9.7 | nih.gov |

Table 2: Advanced Methodologies for Environmental Monitoring and Human Exposure Assessment

| Methodology | Application Area | Key Benefits | Reference |

| Non-targeted Analysis (e.g., HRMS) | Environmental Monitoring | Identifies unknown/emerging contaminants; broad chemical screening | fishersci.ca |

| Effect-Directed Analysis (EDA) | Environmental Monitoring | Links chemical presence to biological effects; identifies active compounds | fishersci.ca |